molecular formula C11H19N3OS B1376112 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine CAS No. 1376288-72-0

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B1376112
CAS No.: 1376288-72-0
M. Wt: 241.36 g/mol
InChI Key: KKPQNCNHQNXBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a thiazole moiety

Preparation Methods

The synthesis of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using 1-bromo-2-(1-methoxyethyl)benzene in the presence of a base such as potassium carbonate.

    Coupling Reaction: The thiazole and piperazine moieties are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or sulfonates.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium.

Scientific Research Applications

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole moiety can form hydrogen bonds and π-π interactions with active sites, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine can be compared with similar compounds such as:

    N-Methylpiperazine: A simpler piperazine derivative used in organic synthesis and pharmaceutical applications.

    1-(2-Methoxyethyl)piperazine: Another piperazine derivative with similar applications but lacking the thiazole moiety.

    Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their biological activities.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(1-methoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-9(15-2)11-13-10(8-16-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPQNCNHQNXBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)CN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Reactant of Route 4
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.